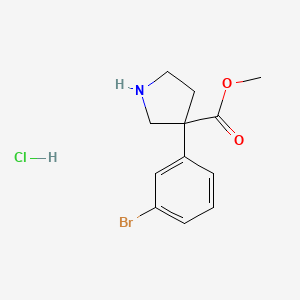

Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride

Description

Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-based small molecule characterized by a bromophenyl substituent at the 3-position of the pyrrolidine ring and a methyl ester group at the same carbon. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical research as a building block for drug discovery. Its molecular formula is C₁₂H₁₃BrNO₂·HCl, with a molecular weight of 326.60 g/mol (calculated from substituents in and ester data in ). The bromine atom introduces steric and electronic effects, while the ester group contributes to metabolic stability and bioavailability .

Properties

IUPAC Name |

methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9;/h2-4,7,14H,5-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCDRWYSCMJDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate; hydrochloride is a compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate; hydrochloride

- Molecular Formula: C12H14BrNO2·HCl

- Molecular Weight: 292.61 g/mol

The biological activity of methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate; hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The compound is hypothesized to exert its effects through:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Binding: The compound could bind to receptors, influencing signaling pathways associated with various physiological responses.

Antibacterial Activity

Recent studies have indicated that pyrrole derivatives, including those similar to methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate, exhibit significant antibacterial properties. A comparative analysis of pyrrole derivatives revealed:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate | TBD | TBD |

| Standard (Vancomycin) | 0.5–1 | Methicillin-resistant Staphylococcus aureus (MRSA) |

The exact minimum inhibitory concentration (MIC) for this specific compound requires further investigation but is expected to be competitive with existing antibacterial agents.

Anticancer Properties

Studies have shown that compounds with similar structures possess anticancer properties. For instance, a series of pyrrole derivatives demonstrated potent antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate | TBD | TBD |

| Control (Doxorubicin) | MCF-7 | 50 |

These findings suggest that methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate may also exhibit promising anticancer activity, warranting further exploration.

Case Studies and Research Findings

- Study on Antibacterial Activity : A recent study highlighted the potential of pyrrole-containing compounds in combating resistant bacterial strains. The lead compound demonstrated an MIC significantly lower than traditional antibiotics, indicating its potential as a new therapeutic agent against resistant infections .

- Anticancer Research : In vitro studies on similar pyrrole derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis through caspase activation pathways . The mechanism involved the release of cytochrome c from mitochondria, indicating mitochondrial involvement in the apoptosis process.

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparison

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Purity (%) |

|---|---|---|---|---|

| Target Compound | 326.60 | ~2.1 | Moderate (HCl salt) | >95 |

| 3-(3-Bromophenyl)pyrrolidine HCl | 259.58 | ~2.8 | Low | N/A |

| Ethyl Pyrrolidine-3-Carboxylate HCl | 181.64 | ~1.3 | High | >97 |

| trans-Methyl 4-(4-Fluorophenyl)pyrrolidine-3-Carboxylate HCl | 261.70 | ~1.9 | Moderate | >95 |

*logP estimated using fragment-based methods.

Research Implications

- Bromophenyl Group : Enhances halogen bonding in protein-ligand interactions, critical for kinase inhibitors ().

- Trifluoromethyl Substitution : Favored in CNS drugs due to improved metabolic stability ().

- Stereochemistry : trans-Configurations (e.g., ) show higher selectivity in serotonin receptor modulation compared to cis analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.